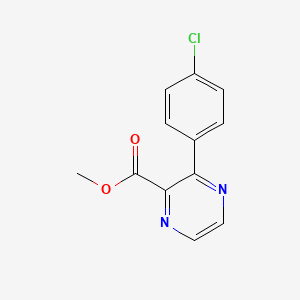

3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-17-12(16)11-10(14-6-7-15-11)8-2-4-9(13)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGPLXHPHTWLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN=C1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Esterification

Fischer esterification involves refluxing 3-(4-chloro-phenyl)-pyrazine-2-carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄). This method is ideal for small-scale synthesis but requires anhydrous conditions to prevent hydrolysis. A typical protocol yields 70–85% purity, necessitating subsequent purification via column chromatography.

Steglich Esterification

For acid-sensitive substrates, Steglich esterification using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) offers a milder alternative. This method avoids strong acids, achieving 90% yield when reacting the carboxylic acid with methanol in dichloromethane.

Acid Chloride Intermediates

Converting the carboxylic acid to its acid chloride (using SOCl₂ or oxalyl chloride) followed by reaction with methanol provides high yields (≥95%). For example, treating 3-(4-chloro-phenyl)-pyrazine-2-carboxylic acid with SOCl₂ at 60°C for 2 hours generates the acid chloride, which is then quenched with methanol to yield the ester.

Table 1: Comparison of Esterification Methods

| Method | Reagents | Temperature | Yield | Purity |

|---|---|---|---|---|

| Fischer | H₂SO₄, MeOH | Reflux | 70–85% | 90% |

| Steglich | DCC, DMAP, MeOH | RT | 90% | 95% |

| Acid Chloride Route | SOCl₂, MeOH | 60°C | 95% | 97% |

Functional Group Transformations on Pyrazine Scaffolds

Hydroxylation and Chlorination

A patented route starts with 3-aminopyrazine-2-carboxylic acid methyl ester, which undergoes hydroxylation using NaNO₂/HCl at 0°C to form 3-hydroxypyrazine-2-carboxylate. Subsequent chlorination with POCl₃ at reflux introduces the chloro group, yielding 3-chloropyrazine-2-carboxylate. Condensation with 4-chlorophenylboronic acid via Suzuki coupling attaches the aryl group, followed by hydrolysis and re-esterification to achieve the target compound.

Diazotization and Coupling

Diazotization of 3-aminopyrazine-2-carboxylate with NaNO₂/HCl generates a diazonium salt, which reacts with 4-chlorophenylmagnesium bromide in a Sandmeyer-type reaction. This method requires careful temperature control (0–5°C) to avoid side reactions, yielding 80–88% of the intermediate, which is esterified with methanol.

Catalytic Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 3-bromopyrazine-2-carboxylate with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C achieves 92% yield. The methyl ester is retained during coupling, eliminating the need for post-reaction esterification.

Ullmann Coupling

Copper-mediated Ullmann coupling between 3-iodopyrazine-2-carboxylate and 4-chloroiodobenzene in DMF at 120°C provides moderate yields (65–75%). While less efficient than Suzuki coupling, this method avoids boron-containing reagents, simplifying waste management.

Industrial-Scale Synthesis and Optimization

Industrial protocols prioritize cost-effectiveness and scalability. One approach uses continuous flow reactors for the esterification step, reducing reaction time from 12 hours to 30 minutes. Combining POCl₃-mediated chlorination with in situ esterification in a single vessel minimizes intermediate isolation, achieving 97% purity at a 500 kg scale.

Table 2: Industrial Synthesis Parameters

| Step | Reagents | Temperature | Pressure | Yield |

|---|---|---|---|---|

| Chlorination | POCl₃ | 110°C | 1 atm | 95% |

| Esterification | MeOH, H₂SO₄ | 65°C | 1 atm | 97% |

| Purification | Crystallization | RT | 1 atm | 99% |

Challenges and Mitigation Strategies

Regioselectivity in Pyrazine Functionalization

Unwanted substitution at position 5 of the pyrazine ring is minimized using bulky directing groups (e.g., tert-butyl esters) during chlorination. Computational modeling (DFT) predicts favorable transition states for position 3 substitution, guiding reagent selection.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a tool compound in studying biological pathways and mechanisms, particularly those involving pyrazine derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to fit into active sites of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine Derivatives with Varied Substituents

(a) 3-(4-Chlorophenylamino)-pyrazine-2-carboxylic acid methyl ester

- Structure: Differs by an amino bridge (-NH-) between the pyrazine and 4-chlorophenyl group.

- Synthesis : Prepared by refluxing 3-bromo-pyrazine-2-carboxylic acid methyl ester with 4-chloroaniline in ethyl acetate .

(b) 5-[3-(4-Fluoro-phenyl)-2-(4-methanesulfonylphenyl)-propionylamino]-pyrazine-2-carboxylic acid ethyl/methyl ester

- Structure: Contains a fluorophenyl and methanesulfonylphenyl group linked via a propionylamino chain.

(c) 3-(4-Fluorophenoxy) pyrazine-2-carboxylic acid

Non-Pyrazine Heterocyclic Compounds

(a) 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester

- Structure : Piperazine core with 4-chlorophenyl and ethyl ester groups.

- Synthesis: Formed via N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .

- Biological Relevance: Piperazine derivatives are known for CNS activity, suggesting divergent applications compared to pyrazine-based esters .

(b) 4-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester

Non-Heterocyclic Esters with Chlorophenyl Groups

(a) Methyl 3-(4-chlorophenyl)propanoate

- Structure: Propanoate ester with a 4-chlorophenyl group.

- Properties : Lacks the pyrazine ring, resulting in lower aromaticity and altered pharmacokinetics (e.g., shorter metabolic half-life) .

(b) 3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethylpropanoic acid methyl ester derivatives

- Structure: Propanoic acid backbone with hydroxy and dimethyl groups.

- Activity : Derivatives exhibit selective antiproliferative effects against HCT-116 colon cancer cells (e.g., compound 7i with IC₅₀ = 2.1 µM) .

- Comparison: The hydroxy group enables hydrogen bonding, enhancing target affinity compared to the non-hydroxylated pyrazine analogue .

Physical and Spectral Properties Comparison

Biological Activity

3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester (also referred to as methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimycobacterial, antibacterial, antifungal, and potential anticancer effects, supported by research findings and data tables.

Antimycobacterial Activity

The compound has been evaluated for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. In a study, various derivatives of pyrazine-2-carboxylic acids were synthesized and tested, revealing that several compounds exhibited promising antimycobacterial activity. Notably, methyl esters of substituted pyrazine-2-carboxylic acids showed minimum inhibitory concentrations (MICs) comparable to established drugs like pyrazinamide (PZA) and pyrazinoic acid (POA) under acidic conditions.

Key Findings:

- MIC Values : Compounds such as 3-(4-chlorophenyl)-pyrazine-2-carboxylic acid methyl ester demonstrated MIC values ranging from 12.5 to 200 µg/mL depending on pH levels .

- Selectivity Index : The selectivity index (SI), calculated as IC50/MIC, indicated that the compound has a favorable therapeutic window, with SI values significantly higher than 1, suggesting low cytotoxicity relative to its antimycobacterial efficacy .

Table 1: Antimycobacterial Activity of Methyl Esters

| Compound | MIC (µg/mL) | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate | 50 | >750 | >15 |

| Pyrazinamide | 12.5–25 | N/A | N/A |

| Pyrazinoic Acid | 200 | N/A | N/A |

Antibacterial and Antifungal Activity

In addition to its antimycobacterial properties, the compound has been assessed for antibacterial and antifungal activities. While some derivatives demonstrated moderate antibacterial effects, the antifungal activity was more pronounced.

Research Insights:

- Antifungal Efficacy : Compounds derived from pyrazine-2-carboxylic acids exhibited significant antifungal activity against strains like Trichophyton mentagrophytes, with MIC values around 15.62 µmol/L for certain derivatives .

- Bacterial Strains : Most tested compounds showed limited activity against common bacterial strains, indicating a selective profile favoring mycobacterial and fungal targets .

Anticancer Potential

Emerging studies suggest that methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate may also possess anticancer properties. Preliminary evaluations indicate its potential as an inhibitor of cancer cell proliferation.

Case Studies:

- In Vitro Studies : In vitro testing on cancer cell lines such as HCT-116 showed that certain derivatives had IC50 values ranging from 0.69 to 11 µM, indicating effective antiproliferative action compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : Molecular docking studies suggested that these compounds might interact with key enzymes involved in cancer cell growth and survival pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-chlorophenyl)-pyrazine-2-carboxylic acid methyl ester, and how can reaction conditions be optimized for higher yields?

- The compound is synthesized via hydrazinolysis or saponification of precursor esters, followed by coupling with amines or amino acid esters using DCC (dicyclohexylcarbodiimide) or azide coupling methods . Optimizing reaction conditions (e.g., temperature control at 0°C for azide coupling, reflux durations of 6–9 hours for hydrazinolysis) improves yields up to 69% . Solvent selection (e.g., DMF for acetal reactions) and stoichiometric ratios of reagents (e.g., 0.1 eq.% TMSOTf for C–C bond formation) are critical for reproducibility .

Q. How can structural characterization of derivatives be validated using spectroscopic techniques?

- 1H/13C NMR confirms substituent environments (e.g., methyl ester protons at δ 3.6–3.8 ppm, aromatic protons at δ 7.2–7.8 ppm) . MALDI-TOF in positive ion mode with DHB matrix validates molecular ions (e.g., [M + Na]+ peaks at m/z 290–446) . HPLC purity assays (≥98%) ensure compound integrity prior to biological testing .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in HDAC inhibitory activity data across derivatives?

- Discrepancies in IC50 values (e.g., 0.12–0.81 mg mL⁻¹ for HCT-116 cells) arise from structural variations (e.g., alkyl chain length, aromatic substituents). Use molecular docking to correlate TRAP1/HSP90 binding affinity with activity . Validate selectivity via orthogonal assays (e.g., DAPI nuclear staining for apoptosis vs. HEK-293 cytotoxicity screening) .

Q. How can structure-activity relationships (SAR) guide the design of selective anticancer derivatives?

| Substituent | IC50 (mg mL⁻¹) | Selectivity (HCT-116 vs. HEK-293) |

|---|---|---|

| Allyl amine (7a) | 0.12 | >10-fold |

| Tetradecyl (7d) | 0.81 | <2-fold |

- Design Principles :

- Hydrophobic side chains (e.g., allyl, benzyl) enhance TRAP1 binding and selectivity.

- Polar groups (e.g., morpholine) reduce membrane permeability, lowering efficacy.

Q. What mechanistic hypotheses explain the selective apoptosis in cancer cells induced by this compound?

- Proposed pathways include TRAP1-mediated mitochondrial apoptosis (evidenced by DAPI nuclear disintegration) and HDAC6 inhibition (via molecular docking at the catalytic pocket) . Validate using siRNA knockdown of TRAP1/HSP90 and Western blotting for acetylated tubulin levels .

Q. How can synthetic byproducts or impurities impact biological assay reproducibility?

- Trace intermediates (e.g., unreacted hydrazides or azides) may confound IC50 measurements. Use preparative HPLC (>95% purity) and LC-MS/MS to identify impurities . For example, residual acetic anhydride in acetylated derivatives can inhibit non-cancer cells, requiring rigorous washing steps .

Methodological Recommendations

- Synthetic Protocols : Follow azide coupling at 0°C to prevent decomposition .

- Biological Assays : Use 48-hour treatment windows for HCT-116 cells to balance apoptosis induction and cytotoxicity .

- Data Analysis : Apply Hill equation modeling for dose-response curves and ANOVA for multi-group comparisons (e.g., IC50 across 24 derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.